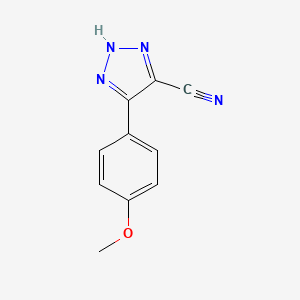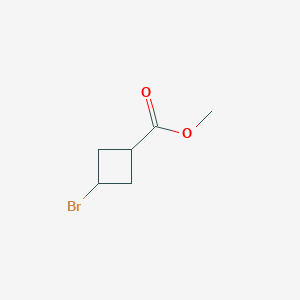
Methyl 3-bromocyclobutane-1-carboxylate
Descripción general
Descripción
Methyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a brominated derivative of cyclobutane carboxylate, characterized by a cyclobutane ring substituted with a bromine atom and a methyl ester group.
Aplicaciones Científicas De Investigación
Methyl 3-bromocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure of other biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Safety and Hazards
“Methyl 3-bromocyclobutane-1-carboxylate” is classified as a combustible liquid. It can cause skin and serious eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water. If irritation persists, medical advice should be sought .
Mecanismo De Acción
Target of Action
Methyl 3-bromocyclobutane-1-carboxylate is a type of bicyclobutane (BCB) . BCBs are small, strained carbocyclic systems that have been studied for their potential as bioisosteres .
Mode of Action
The unique chemistry of BCBs, including this compound, has long captivated organic chemists . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This suggests that this compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Bcbs, including this compound, have been used in “strain-release” transformations . This suggests that they may affect biochemical pathways through the release of strain energy, leading to downstream effects.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
The compound’s potential as a bioisostere suggests that it may mimic the effects of other biologically active compounds at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a freezer , suggesting that its stability may be affected by temperature.
Análisis Bioquímico
Biochemical Properties
Methyl 3-bromocyclobutane-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 3-bromocyclobutane-1-carboxylic acid and methanol . Additionally, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of diverse chemical products .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, it may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins . This compound can also impact gene expression by modulating transcription factors or epigenetic regulators, resulting in changes in the expression levels of specific genes . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions . For instance, it may form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, it can induce conformational changes in proteins, affecting their activity and function . These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade over time when exposed to heat or light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of specific enzymes or persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage, inflammation, or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can be metabolized by esterases to produce 3-bromocyclobutane-1-carboxylic acid and methanol . This compound can also participate in oxidation-reduction reactions, where it is converted to different metabolites through the action of oxidases or reductases . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins or organelles, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Alternatively, it may accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin modifiers . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclobutane carboxylic acid derivatives. For instance, the bromination of methyl 3-oxocyclobutanecarboxylate using bromine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of bromine or other brominating agents, along with catalysts to enhance the reaction efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane carboxylate derivatives without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutane carboxylic acid or other oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Methyl 3-hydroxycyclobutane-1-carboxylate, methyl 3-aminocyclobutane-1-carboxylate.
Reduction: Cyclobutane-1-carboxylate derivatives.
Oxidation: Cyclobutane carboxylic acid
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-fluorocyclobutane-1-carboxylate: Contains a fluorine atom instead of bromine.
Cyclobutane-1-carboxylic acid: Lacks the bromine atom and the methyl ester group
Uniqueness
Methyl 3-bromocyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the strained cyclobutane ring provides unique reactivity that can be exploited in various synthetic applications .
Propiedades
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
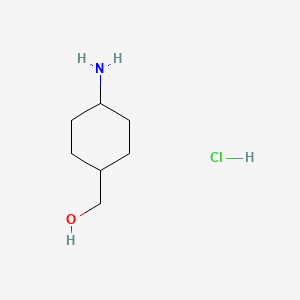
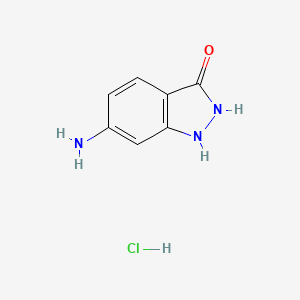
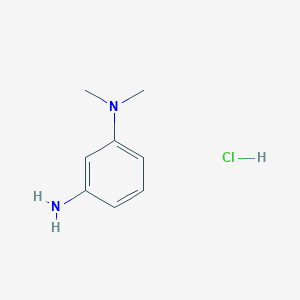
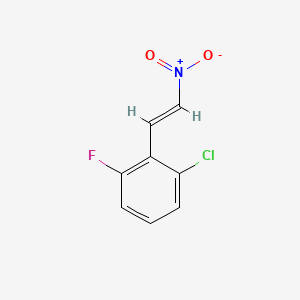

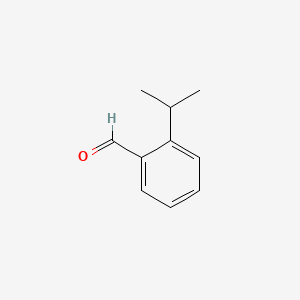
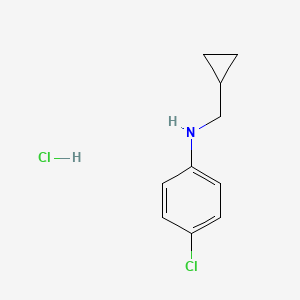
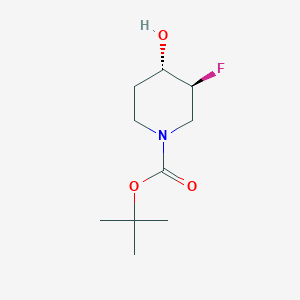
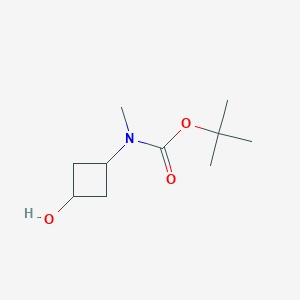


![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)
